![molecular formula C12H9N3O B1594459 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 52333-90-1](/img/structure/B1594459.png)
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Vue d'ensemble
Description
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound with the molecular formula C12H9N3O. It is known for its unique structure, which includes an oxazole ring fused to a pyridine ring, and an aniline group attached to the 3-position of the oxazole ring.
Applications De Recherche Scientifique
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly as inhibitors for diseases like human African trypanosomiasis.
Biological Studies: The compound has been studied for its potential anti-cancer and anti-parasitic activities.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules with potential biological activities.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Analyse Biochimique
Biochemical Properties
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions, particularly as an inhibitor for certain enzymes. It has been identified as a potent inhibitor for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis . The compound interacts with enzymes such as Trypanosoma brucei FolD (TbFolD), inhibiting their activity and thereby affecting the parasite’s survival . These interactions are primarily characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits significant activity against the human pathogenic strain Trypanosoma brucei rhodesiense, with an IC50 of 91 nM . This activity is accompanied by minimal toxicity towards mammalian cell lines, indicating its potential as a therapeutic agent . The compound’s impact on cell signaling pathways and gene expression is likely mediated through its interactions with specific enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, thereby blocking their activity . This inhibition can lead to downstream effects on cellular processes, including alterations in gene expression and metabolic pathways. The precise binding interactions and the resulting conformational changes in the target enzymes are critical to the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C, in a dark and dry place) and retains its activity over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and consistent effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on non-target enzymes and cellular processes. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of Trypanosoma brucei FolD affects the parasite’s folate metabolism, disrupting its ability to synthesize essential biomolecules . This disruption can lead to changes in metabolic flux and metabolite levels, further impacting the parasite’s survival and proliferation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical to its efficacy, as it must reach target enzymes and biomolecules to exert its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it must be present in the vicinity of target enzymes to inhibit their function . The compound’s ability to localize within specific subcellular regions enhances its effectiveness as an inhibitor and therapeutic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with an appropriate oxazole precursor. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, alkyl halides, in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced aniline derivatives, and halogenated or alkylated aniline compounds .
Mécanisme D'action
The mechanism of action of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, as an anti-trypanosomal agent, it inhibits the growth of Trypanosoma brucei by interfering with the parasite’s metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the death of the parasite .
Comparaison Avec Des Composés Similaires
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline can be compared with other similar compounds such as:
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Pyridine Derivatives: Compounds like 2-aminopyridine and its derivatives have similar structural features but may exhibit different chemical reactivity and biological properties.
The uniqueness of this compound lies in its fused oxazole-pyridine ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWQPWPKROMXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346304 | |
| Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52333-90-1 | |
| Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
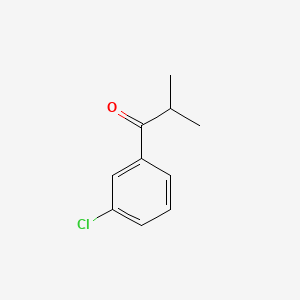
![2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B1594378.png)
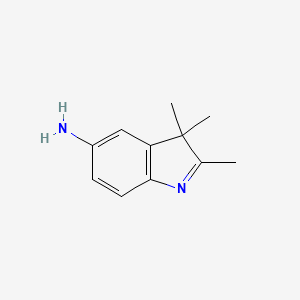
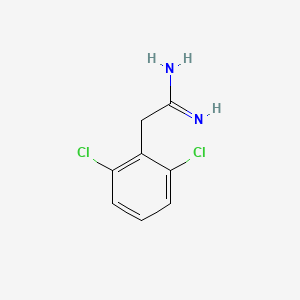
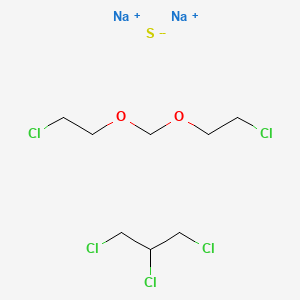

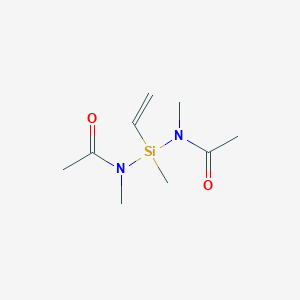
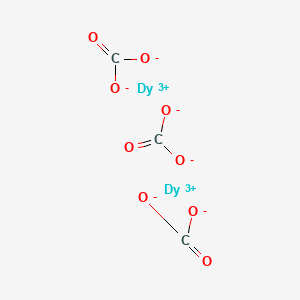
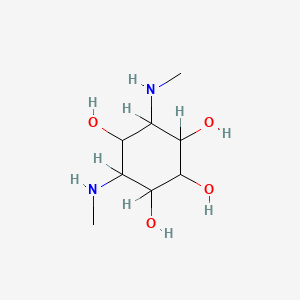
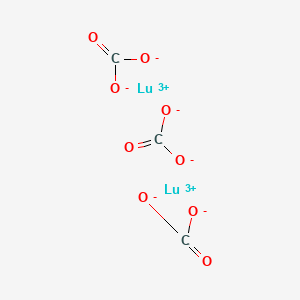

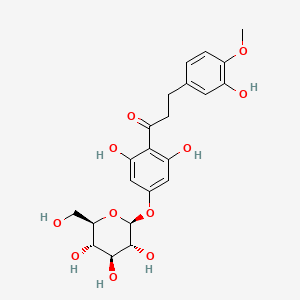
![3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate](/img/structure/B1594398.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
